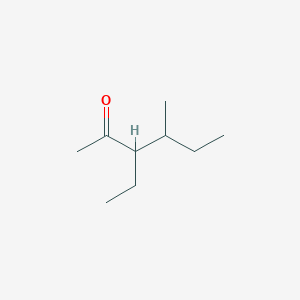

3-Ethyl-4-methylhexan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18O |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

3-ethyl-4-methylhexan-2-one |

InChI |

InChI=1S/C9H18O/c1-5-7(3)9(6-2)8(4)10/h7,9H,5-6H2,1-4H3 |

InChI Key |

MWZCUHTWZVZEMC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(CC)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 3-Ethyl-4-methylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3-Ethyl-4-methylhexan-2-one. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical and Physical Properties

This compound is a branched aliphatic ketone. Its chemical identity and fundamental physical properties are summarized below. It is important to note that while some properties have been computationally predicted, experimental data for others remain scarce in publicly accessible literature.

Data Presentation: Summary of Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 40238-28-6 | [1][3] |

| Molecular Formula | C₉H₁₈O | [1][2] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| Synonyms | 2-Hexanone, 3-ethyl-4-methyl- | [1] |

| 3-ethyl-4-methyl-2-hexanone | [1] | |

| Boiling Point | 170.3 ± 8.0 °C | (Predicted) |

| Density | 0.812 ± 0.06 g/cm³ | (Predicted) |

| LogP (Octanol-Water Partition Coefficient) | 2.7 | (Computed)[1][2] |

| Solubility | Expected to be soluble in common organic solvents. |

Spectroscopic and Analytical Data

Detailed experimental spectral data for this compound is not widely available. However, based on its chemical structure, the following characteristic spectroscopic features can be anticipated:

-

Infrared (IR) Spectroscopy: A strong, sharp absorption peak is expected in the region of 1715-1725 cm⁻¹, which is characteristic of the C=O stretching vibration of an aliphatic ketone. Additional peaks corresponding to C-H stretching and bending vibrations will also be present.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would be complex due to the presence of multiple chiral centers, leading to diastereotopic protons. Key expected signals would include a singlet for the methyl protons adjacent to the carbonyl group, and multiplets for the various methylene (B1212753) and methine protons in the ethyl and sec-butyl groups.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon would appear significantly downfield, typically in the range of 200-215 ppm.

Experimental Protocols

While a specific, published protocol for the synthesis of this compound is not readily found, a plausible and effective method would be the oxidation of the corresponding secondary alcohol, 3-ethyl-4-methylhexan-2-ol.

Synthesis of this compound via Oxidation of 3-Ethyl-4-methylhexan-2-ol

Objective: To synthesize this compound through the oxidation of 3-Ethyl-4-methylhexan-2-ol using pyridinium (B92312) chlorochromate (PCC).

Materials:

-

3-Ethyl-4-methylhexan-2-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

-

Addition of Alcohol: Dissolve 3-Ethyl-4-methylhexan-2-ol (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred PCC suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for 15 minutes.

-

Filtration: Pass the mixture through a pad of silica gel, washing thoroughly with diethyl ether to elute the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude ketone by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Logical steps in the synthesis and verification process.

References

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-4-methylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the organic compound 3-Ethyl-4-methylhexan-2-one. Due to a lack of directly reported experimental data for this specific molecule, this paper presents estimated values derived from structurally similar compounds, alongside detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for laboratory work and theoretical modeling involving this and related aliphatic ketones.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and use in various chemical processes. The following table summarizes the key physical properties, including both computed and estimated experimental values.

| Physical Property | Value (Estimated/Computed) | Source/Method |

| Molecular Formula | C₉H₁₈O | - |

| Molecular Weight | 142.24 g/mol | Computed |

| Boiling Point | 185-190 °C | Estimated from Nonan-2-one and 4-Methylhexan-2-one |

| Melting Point | Not available | - |

| Density | 0.815 - 0.825 g/cm³ at 20°C | Estimated from Nonan-2-one and 4-Methylhexan-2-one |

| Refractive Index | 1.418 - 1.423 at 20°C | Estimated from Nonan-2-one and 4-Methylhexan-2-one |

| Solubility | Insoluble in water; Soluble in organic solvents | General property of ketones of this size |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be determined using several methods, depending on the sample volume available.

A. Simple Distillation Method (for sample volumes > 5 mL)

This method is suitable for purifying the liquid while simultaneously determining its boiling point.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

Place the liquid sample (e.g., 10 mL of this compound) into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the substance.[1]

-

B. Capillary Method (for small sample volumes)

This micro-method is ideal when only a small amount of the substance is available.[2]

-

Apparatus: Thiele tube or melting point apparatus, capillary tube (sealed at one end), small test tube, thermometer, and a heat source.

-

Procedure:

-

Attach the small test tube containing a small amount of the liquid sample to the thermometer.

-

Invert a capillary tube (sealed end up) into the liquid.

-

Heat the Thiele tube or melting point apparatus gradually.

-

A stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

-

Note the temperature at which a continuous and rapid stream of bubbles emerges. This is the boiling point.[2]

-

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a digital density meter.[3][4][5][6]

A. Pycnometer Method

-

Apparatus: Pycnometer (a glass flask with a specific, accurately known volume), analytical balance.

-

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles, and weigh it again (m₂).

-

The mass of the liquid is m = m₂ - m₁.

-

The density (ρ) is calculated using the formula: ρ = m / V, where V is the known volume of the pycnometer.

-

The measurement should be performed at a constant, recorded temperature.

-

B. Digital Density Meter

-

Apparatus: A digital density meter.

-

Procedure:

-

Calibrate the instrument using a standard of known density (e.g., dry air and distilled water).

-

Inject the liquid sample into the measurement cell of the instrument.

-

The instrument will automatically measure and display the density of the liquid, often with temperature correction.[7]

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is temperature-dependent.

A. Abbe Refractometer Method

-

Apparatus: Abbe refractometer, light source (sodium lamp or white light with a compensator), and a constant temperature water bath.

-

Procedure:

-

Ensure the prisms of the refractometer are clean and dry.

-

Place a few drops of the liquid sample onto the surface of the measuring prism.

-

Close the prisms and allow the sample to spread evenly.

-

Circulate water from the constant temperature bath through the prisms to maintain a constant temperature (typically 20°C).

-

Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

If using white light, adjust the compensator to eliminate any color fringes.

-

Spectroscopic Data (Predicted)

-

¹H NMR:

-

Multiple signals in the aliphatic region (approx. 0.8-2.5 ppm).

-

A singlet for the methyl protons adjacent to the carbonyl group (CH₃-C=O) is expected around 2.1 ppm.

-

Complex multiplets for the ethyl and methyl protons on the hexane (B92381) chain.

-

-

¹³C NMR:

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry:

Synthesis Outline

A plausible synthetic route for this compound would involve the alkylation of a suitable enolate. A general outline is provided below:

-

Enolate Formation: Deprotonation of a starting ketone, such as 2-butanone, using a strong base like lithium diisopropylamide (LDA) to form the corresponding enolate.

-

Alkylation: Reaction of the enolate with an appropriate alkyl halide, for example, 2-bromobutane, in an aprotic solvent.

-

Work-up and Purification: Quenching the reaction, followed by extraction and purification of the desired product, this compound, likely through distillation.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination of the physical properties of a liquid organic compound like this compound.

Caption: Logical workflow for the synthesis, purification, and physical property determination of this compound.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 3. mt.com [mt.com]

- 4. knowledge.reagecon.com [knowledge.reagecon.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 7. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 8. scribd.com [scribd.com]

- 9. mt.com [mt.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 13. orgchemboulder.com [orgchemboulder.com]

Spectroscopic Profile of 3-Ethyl-4-methylhexan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Ethyl-4-methylhexan-2-one. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions serve as a foundational reference for the characterization and identification of this molecule in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the chemical structure and typical ranges for functional groups found in similar acyclic ketones.[1][2]

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a (CH₃-C=O) | 2.1 - 2.2 | s | 3H | - |

| b (CH-C=O) | 2.4 - 2.6 | m | 1H | - |

| c (CH₂-CH) | 1.2 - 1.4 | m | 2H | - |

| d (CH₃-CH₂) | 0.8 - 0.9 | t | 3H | ~7.4 |

| e (CH-CH₃) | 1.5 - 1.7 | m | 1H | - |

| f (CH₂-CH) | 1.1 - 1.3 | m | 2H | - |

| g (CH₃-CH₂) | 0.8 - 0.9 | t | 3H | ~7.4 |

| h (CH₃-CH) | 0.9 - 1.0 | d | 3H | ~6.8 |

Note: Due to the presence of two chiral centers (C3 and C4), the methylene (B1212753) protons (c and f) are diastereotopic and may appear as complex multiplets.[3]

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Carbon (Label) | Chemical Shift (δ, ppm) | Carbon Type |

| 1 (C=O) | 209 - 212 | C |

| 2 (CH-C=O) | 50 - 55 | CH |

| 3 (CH₂-CH) | 25 - 30 | CH₂ |

| 4 (CH₃-CH₂) | 11 - 13 | CH₃ |

| 5 (CH-CH₃) | 35 - 40 | CH |

| 6 (CH₂-CH) | 28 - 33 | CH₂ |

| 7 (CH₃-CH₂) | 13 - 15 | CH₃ |

| 8 (CH₃-CH) | 15 - 20 | CH₃ |

| 9 (CH₃-C=O) | 29 - 32 | CH₃ |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1725 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

| C-H Bending | 1350 - 1470 | Variable |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 142 | Moderate | [M]⁺ (Molecular Ion) |

| 113 | Moderate | [M - C₂H₅]⁺ |

| 99 | Moderate | [M - C₃H₇]⁺ |

| 85 | Strong | [M - C₄H₉]⁺ |

| 72 | Strong | McLafferty rearrangement product |

| 57 | Very Strong | [C₄H₉]⁺ |

| 43 | Strong | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal standard for chemical shift referencing (0.00 ppm).

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure correct positioning.

-

Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, well-resolved NMR signals.

-

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (typically 16-32) should be co-added to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be necessary. DEPT-135 and DEPT-90 experiments can be run to aid in the differentiation of CH, CH₂, and CH₃ signals.

-

Infrared (IR) Spectroscopy[4]

-

Sample Preparation (Neat Liquid):

-

As this compound is expected to be a liquid at room temperature, a thin film can be prepared by placing one drop of the neat sample between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup:

-

Ensure the Fourier-Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric interference.

-

Perform a background scan using the empty, clean salt plates.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The final spectrum is generated by ratioing the sample scan against the background scan.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) column for separation from any impurities.

-

-

Ionization:

-

Utilize electron ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus m/z.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 3-Ethyl-4-methylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Ethyl-4-methylhexan-2-one. The information presented herein is crucial for the structural elucidation and characterization of this ketone, which is of interest in various chemical research and development sectors.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₉H₁₈O[1] CAS Number: 40238-28-6[1][2]

The structure of this compound consists of a hexane (B92381) backbone with a ketone functional group at the second carbon, an ethyl substituent at the third carbon, and a methyl substituent at the fourth carbon.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent (e.g., CDCl₃) is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 (a) | ~ 2.1 | Singlet (s) | 3H |

| H-3 (b) | ~ 2.5 | Multiplet (m) | 1H |

| H-4 (c) | ~ 1.8 | Multiplet (m) | 1H |

| H-5 (d) | ~ 1.2 - 1.4 | Multiplet (m) | 2H |

| H-6 (e) | ~ 0.9 | Triplet (t) | 3H |

| H-7 (f) | ~ 1.4 - 1.6 | Multiplet (m) | 2H |

| H-8 (g) | ~ 0.85 | Triplet (t) | 3H |

| H-9 (h) | ~ 0.95 | Doublet (d) | 3H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in this compound.

| Carbon (Label) | Chemical Shift (δ, ppm) |

| C-1 (a) | ~ 28 |

| C-2 (b) | ~ 212 |

| C-3 (c) | ~ 58 |

| C-4 (d) | ~ 40 |

| C-5 (e) | ~ 25 |

| C-6 (f) | ~ 12 |

| C-7 (g) | ~ 23 |

| C-8 (h) | ~ 14 |

| C-9 (i) | ~ 16 |

Experimental Protocols

Standard Operating Procedure for NMR Spectroscopy

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

- Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

- The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.

- The instrument should be properly tuned and shimmed to ensure high resolution and spectral quality.

3. ¹H NMR Acquisition Parameters:

- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

- Spectral Width: Approximately 12-15 ppm.

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.

- Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

- Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

- Spectral Width: Approximately 220-240 ppm.

- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

- Temperature: 298 K.

5. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum.

- Perform baseline correction.

- Integrate the signals in the ¹H NMR spectrum.

- Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Visualization of Molecular Structure and Connectivity

The following diagram illustrates the chemical structure of this compound and the labeling of the proton and carbon environments for NMR analysis.

Caption: Structure of this compound with atom labeling.

This comprehensive guide provides the necessary theoretical and practical information for the analysis of this compound using ¹H and ¹³C NMR spectroscopy. The predicted data and experimental protocols will aid researchers in the accurate identification and characterization of this compound.

References

Mass spectrometry fragmentation of 3-Ethyl-4-methylhexan-2-one

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Ethyl-4-methylhexan-2-one

This technical guide provides a comprehensive overview of the predicted electron ionization (EI) mass spectrometry fragmentation of this compound. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the fragmentation pathways, a general experimental protocol, and visual representations of the core concepts.

Introduction to Ketone Fragmentation

In electron ionization mass spectrometry, aliphatic ketones primarily undergo two characteristic fragmentation reactions: α-cleavage and McLafferty rearrangement.[1] α-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion.[1][2] The McLafferty rearrangement is a process where a γ-hydrogen is transferred to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond, resulting in the elimination of a neutral alkene.[1][3] The molecular ion peak for aliphatic ketones is generally observable.[4]

Predicted Mass Spectrum of this compound

The molecular formula for this compound is C₉H₁₈O, with a molecular weight of 142.24 g/mol .[5][6] Based on the established fragmentation patterns of aliphatic ketones, the following table summarizes the predicted major ions in the EI mass spectrum.

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway | Predicted Relative Abundance |

| 142 | [C₉H₁₈O]⁺˙ | - | Molecular Ion | Present, potentially weak |

| 127 | [C₈H₁₅O]⁺ | CH₃˙ | α-cleavage: Loss of methyl group | Moderate |

| 99 | [C₆H₁₁O]⁺ | C₃H₇˙ | α-cleavage: Loss of propyl group | Moderate |

| 86 | [C₅H₁₀O]⁺˙ | C₄H₈ | McLafferty Rearrangement | Prominent |

| 71 | [C₄H₇O]⁺ | C₅H₁₁˙ | α-cleavage: Loss of pentyl group | Prominent |

| 57 | [C₄H₉]⁺ | C₅H₉O˙ | Cleavage at C4-C5 | Prominent |

| 43 | [CH₃CO]⁺ | C₇H₁₅˙ | α-cleavage: Loss of heptyl group | Base Peak |

Fragmentation Pathways

The primary fragmentation pathways for this compound are visualized in the following diagram.

Caption: Predicted fragmentation pathways of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a general methodology for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

4.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile solvent such as hexane (B92381) or ethyl acetate.

-

Perform serial dilutions of the stock solution to create working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

If analyzing a complex matrix, an appropriate sample extraction method, such as liquid-liquid extraction or solid-phase extraction, should be employed.

4.2. Instrumentation and Conditions

-

Gas Chromatograph (GC):

-

Column: A nonpolar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split, depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan for qualitative analysis.

-

4.3. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation, if available.

-

Interpret the fragmentation pattern to confirm the structure of the molecule.

Experimental Workflow

The logical flow of a typical mass spectrometry experiment is depicted below.

Caption: A generalized workflow for mass spectrometry analysis.

References

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3-Ethyl-4-methylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 3-Ethyl-4-methylhexan-2-one, a saturated aliphatic ketone. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Key Vibrational Modes

This compound possesses a carbonyl group (C=O) and various alkyl C-H and C-C bonds. The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of these functional groups. The primary vibrational modes of interest include the C=O stretch, sp³ C-H stretches, and C-H bending vibrations.

Caption: Molecular structure of this compound.

Expected Infrared Absorption Data

The following table summarizes the predicted IR absorption bands for this compound based on characteristic frequencies for aliphatic ketones.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | ~1715 | Strong |

| sp³ C-H Stretch (Asymmetric) | ~2960 | Strong |

| sp³ C-H Stretch (Symmetric) | ~2870 | Medium |

| CH₂ Bend (Scissoring) | ~1465 | Medium |

| CH₃ Bend (Asymmetric) | ~1450 | Medium |

| CH₃ Bend (Symmetric) | ~1375 | Medium |

Note: The fingerprint region (below 1500 cm⁻¹) will contain numerous complex absorptions from C-C stretching and other bending vibrations, which are unique to the molecule.

Detailed Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the methodology for obtaining the IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common technique for liquid samples.[1]

Materials:

-

This compound sample

-

FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal, acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.

-

-

Sample Application:

-

Sample Spectrum Acquisition:

-

Acquire the IR spectrum of the sample. Typically, an accumulation of 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other data processing as required.

-

-

Cleaning:

-

After analysis, thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.

-

Interpretation of the Spectrum

The resulting IR spectrum should be analyzed for the presence of the key absorption bands outlined in the data table.

-

Carbonyl (C=O) Stretch: A strong, sharp absorption peak is expected around 1715 cm⁻¹.[3][4][5][6] This is the most characteristic peak for a saturated aliphatic ketone and serves as a primary indicator of this functional group.[3][4][5][6]

-

C-H Stretches: In the region of 3000-2850 cm⁻¹, strong to medium absorption bands will be present due to the stretching vibrations of the C-H bonds in the ethyl and methyl groups.[3]

-

C-H Bends: The region between 1470 cm⁻¹ and 1365 cm⁻¹ will show several medium-intensity peaks corresponding to the bending vibrations of the CH₂, and CH₃ groups.

The absence of significant absorption in the 3600-3200 cm⁻¹ region (O-H stretch) and the ~1650 cm⁻¹ region (C=C stretch) would confirm the purity of the saturated ketone and the absence of alcohol or alkene impurities.

Caption: General workflow for acquiring an IR spectrum.

References

- 1. webassign.net [webassign.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to 3-Ethyl-4-methylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethyl-4-methylhexan-2-one, a nine-carbon branched-chain ketone. While specific experimental and biological data for this compound are limited in publicly available literature, this document consolidates its known identifiers and physicochemical properties. Furthermore, it presents generalized experimental protocols for its synthesis and characterization based on standard organic chemistry methodologies. A logical workflow for the preliminary assessment of a novel chemical entity in a drug discovery context is also provided.

Core Identifiers and Properties

The fundamental identifiers and computed physicochemical properties of this compound are summarized below. This information is crucial for the accurate identification and handling of the compound in a research setting.

| Identifier Type | Value |

| CAS Number | 40238-28-6[1][2] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C9H18O[1] |

| Molecular Weight | 142.24 g/mol [1] |

| InChI | InChI=1S/C9H18O/c1-5-7(3)9(6-2)8(4)10/h7,9H,5-6H2,1-4H3[1] |

| InChIKey | MWZCUHTWZVZEMC-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCC(C)C(CC)C(=O)C[1] |

A stereoisomer, (3S,4S)-3-ethyl-4-methylhexan-2-one, is also recognized in chemical databases.[3]

Computed Physicochemical Data

| Property | Value |

| XLogP3 | 2.7[1] |

| Topological Polar Surface Area | 17.1 Ų[1] |

| Complexity | 107[1] |

| Exact Mass | 142.135765193 Da[1] |

Experimental Protocols

Synthesis of this compound via Oxidation

A common method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol, in this case, 3-Ethyl-4-methylhexan-2-ol. Jones oxidation is a widely used method for this transformation.

Materials:

-

3-Ethyl-4-methylhexan-2-ol

-

Acetone (B3395972) (reagent grade)

-

Jones reagent (a solution of chromium trioxide in sulfuric acid)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) (or magnesium sulfate)

Procedure:

-

Dissolution: Dissolve 3-Ethyl-4-methylhexan-2-ol in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath to maintain a low temperature.

-

Addition of Oxidant: Slowly add Jones reagent dropwise to the stirred solution. Monitor the color of the reaction mixture.

-

Reaction Completion: Continue the addition until a faint orange color persists, which indicates a slight excess of the oxidizing agent.

-

Quenching: Quench the excess oxidant by adding isopropanol until the orange color disappears.

-

Work-up: Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extraction: Extract the product into an organic solvent such as diethyl ether. Repeat the extraction process to maximize the yield.

-

Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Isolation and Purification: Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude this compound. The crude product can be further purified by distillation or column chromatography.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic methods.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment of the molecule. The spectrum would be expected to show characteristic signals for the methyl, ethyl, and methine protons, with chemical shifts and coupling patterns consistent with the structure.

-

¹³C NMR: To identify the number and types of carbon atoms. A peak corresponding to the carbonyl carbon would be expected in the downfield region of the spectrum.

2. Mass Spectrometry (MS):

-

To confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound. Fragmentation patterns can provide further structural information.

3. Infrared (IR) Spectroscopy:

-

To identify the presence of the carbonyl functional group. A strong absorption band characteristic of a ketone C=O stretch would be expected in the region of 1700-1725 cm⁻¹.

4. Gas Chromatography (GC):

-

To assess the purity of the sample. A single peak in the chromatogram would indicate a high degree of purity.

Logical Workflow for Novel Compound Evaluation

As this compound is not extensively studied, a logical workflow for its initial evaluation in a drug discovery or chemical biology context is presented below. This workflow outlines the key stages from initial characterization to preliminary biological screening.

References

An In-depth Technical Guide to the Stereoisomers of 3-Ethyl-4-methylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-methylhexan-2-one is a chiral ketone possessing two stereogenic centers, giving rise to four distinct stereoisomers. The spatial arrangement of substituents around these chiral centers dictates the molecule's interaction with other chiral entities, a critical consideration in pharmacology and materials science. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural relationships, potential methods for their synthesis and separation, and analytical techniques for their characterization. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes established principles of stereochemistry and draws parallels from analogous chiral ketones to provide a robust framework for researchers.

Introduction to the Stereochemistry of this compound

The molecular structure of this compound (C₉H₁₈O) contains two chiral centers at the C3 and C4 positions.[1][2] The presence of 'n' chiral centers results in a maximum of 2ⁿ stereoisomers. Therefore, for this compound, there are 2² = 4 possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers:

-

(3R, 4R)-3-Ethyl-4-methylhexan-2-one and (3S, 4S)-3-Ethyl-4-methylhexan-2-one

-

(3R, 4S)-3-Ethyl-4-methylhexan-2-one and (3S, 4R)-3-Ethyl-4-methylhexan-2-one

The relationship between a stereoisomer from one enantiomeric pair and a stereoisomer from the other is diastereomeric. Diastereomers have different physical and chemical properties, allowing for their potential separation by techniques such as chromatography and crystallization. Enantiomers, on the other hand, have identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light (optical activity).

Visualization of Stereochemical Relationships

The relationships between the four stereoisomers of this compound can be visualized as follows:

Physicochemical Properties (Predicted)

| Property | (3R, 4R) | (3S, 4S) | (3R, 4S) | (3S, 4R) |

| Molecular Formula | C₉H₁₈O | C₉H₁₈O | C₉H₁₈O | C₉H₁₈O |

| Molecular Weight ( g/mol ) | 142.24 | 142.24 | 142.24 | 142.24 |

| Boiling Point (°C) | Expected to be similar | Expected to be similar | Expected to be different from (3R,4R) & (3S,4S) | Expected to be the same as (3R,4S) |

| Density (g/cm³) | Expected to be similar | Expected to be similar | Expected to be different from (3R,4R) & (3S,4S) | Expected to be the same as (3R,4S) |

| Specific Rotation ([(\alpha)]D) | Expected to be equal and opposite to (3S, 4S) | Expected to be equal and opposite to (3R, 4R) | Expected to be equal and opposite to (3S, 4R) | Expected to be equal and opposite to (3R, 4S) |

Synthesis and Separation of Stereoisomers

The synthesis of a specific stereoisomer of this compound requires stereoselective methods. A non-stereoselective synthesis will result in a racemic mixture of all four stereoisomers.

Potential Synthetic Approaches

-

Asymmetric Alkylation: A potential route involves the asymmetric alkylation of a pre-existing chiral enolate. For instance, the enolate of a simpler ketone could be reacted with a chiral auxiliary, followed by sequential alkylation with ethyl and methyl groups. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product.

-

Organocatalysis: Asymmetric Michael additions or aldol (B89426) reactions catalyzed by chiral organic molecules could be employed to construct the carbon skeleton with the desired stereochemistry.

-

Kinetic Resolution: A racemic mixture of the ketone could be subjected to a kinetic resolution process, where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer in excess.

Separation of Stereoisomers

Given a mixture of stereoisomers, their separation is a critical step.

-

Separation of Diastereomers: Diastereomers can be separated using standard chromatographic techniques such as column chromatography or fractional distillation due to their differing physical properties.

-

Resolution of Enantiomers: The separation of enantiomers requires a chiral environment.

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.

-

Diastereomeric Salt Formation: The ketone can be reacted with a chiral resolving agent to form diastereomeric derivatives, which can then be separated by conventional methods. Subsequent removal of the resolving agent would yield the pure enantiomers.

-

Experimental Protocols (Hypothetical)

The following sections outline hypothetical experimental protocols based on established methodologies for the synthesis and separation of chiral ketones. These should be considered as starting points for experimental design and optimization.

General Non-Stereoselective Synthesis of this compound

This protocol would yield a mixture of all four stereoisomers.

-

Reaction Setup: To a solution of an appropriate enolate precursor in an aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) at low temperature (e.g., -78 °C), add a strong base such as lithium diisopropylamide (LDA).

-

First Alkylation: Slowly add one of the alkyl halides (e.g., ethyl iodide). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Second Alkylation: Cool the reaction mixture again to -78 °C and add the second alkyl halide (e.g., methyl iodide). Allow the reaction to proceed to completion.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol for Chiral HPLC Separation of Stereoisomers

This protocol outlines a general approach for the analytical or preparative separation of the stereoisomers.

-

Instrumentation: An HPLC system equipped with a UV detector (or a refractive index detector if the compound lacks a strong chromophore) and a chiral column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The optimal ratio must be determined experimentally to achieve baseline separation.

-

Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the sample onto the column and monitor the elution profile. The retention times will differ for the different stereoisomers. For preparative separation, fractions corresponding to each peak can be collected.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, separation, and characterization of the stereoisomers of this compound.

Conclusion

The stereoisomers of this compound present a rich area for chemical investigation. While specific data on this molecule is sparse, this guide provides a foundational understanding based on established principles of stereochemistry. For researchers in drug development and related fields, the synthesis and characterization of the individual stereoisomers are paramount for understanding their biological activity and potential applications. The methodologies and workflows presented herein offer a starting point for the empirical studies necessary to fully elucidate the properties of these chiral molecules.

References

An In-depth Technical Guide to the Chirality of 3-Ethyl-4-methylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-methylhexan-2-one is a chiral ketone possessing two stereocenters, which gives rise to a total of four possible stereoisomers. The spatial arrangement of the substituents around these chiral centers dictates the molecule's interaction with other chiral entities, a critical consideration in drug development and stereoselective synthesis. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including the identification of its stereoisomers and their relationships. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents hypothetical, yet scientifically plausible, quantitative data and detailed experimental protocols based on established methodologies for the analysis of chiral ketones. These protocols serve as a robust framework for the synthesis, separation, and characterization of the stereoisomers of this compound.

Introduction to the Chirality of this compound

The molecular structure of this compound contains two chiral centers at carbon atoms C3 and C4. A chiral center is a carbon atom bonded to four different groups.

-

C3: Bonded to a hydrogen atom, an ethyl group (-CH₂CH₃), an acetyl group (-COCH₃), and the 4-methylhexyl group.

-

C4: Bonded to a hydrogen atom, a methyl group (-CH₃), a propyl group (-CH₂CH₂CH₃), and the 3-acetyl-3-ethyl group.

The presence of two stereocenters means that this compound can exist as 2² = 4 distinct stereoisomers. These stereoisomers are grouped into two pairs of enantiomers. The relationships between these stereoisomers are depicted in the diagram below.

Data Presentation: Physicochemical Properties of Stereoisomers

| Stereoisomer | Configuration | Specific Rotation ([α]D) (°) | Boiling Point (°C) |

| 1 | (3R,4R) | Hypothetical: +X | Predicted: ~170-175 |

| 2 | (3S,4S) | Hypothetical: -X | Predicted: ~170-175 |

| 3 | (3R,4S) | Hypothetical: +Y | Predicted: ~170-175 |

| 4 | (3S,4R) | Hypothetical: -Y | Predicted: ~170-175 |

Note: Enantiomers have identical boiling points but opposite specific rotations. Diastereomers will have different physical properties, including boiling points and specific rotations. The exact values of X and Y would need to be determined experimentally.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, separation, and characterization of the stereoisomers of this compound.

Stereoselective Synthesis (General Approach)

A common strategy for the synthesis of chiral ketones involves the stereoselective alkylation of a chiral enolate or the conjugate addition of an organometallic reagent to a chiral α,β-unsaturated ketone. A hypothetical workflow for a diastereoselective synthesis is presented below.

Protocol: Asymmetric Michael Addition

-

Preparation of the Chiral Imine: React a chiral amine (e.g., (R)- or (S)-α-phenylethylamine) with a suitable ketone precursor to form a chiral imine.

-

Formation of the Metalloenamine: Treat the chiral imine with a strong base, such as lithium diisopropylamide (LDA), to form the corresponding metalloenamine.

-

Michael Addition: React the metalloenamine with an appropriate Michael acceptor (e.g., an α,β-unsaturated ester or ketone) at low temperature (e.g., -78 °C) to induce a diastereoselective conjugate addition.

-

Hydrolysis: Quench the reaction with an aqueous solution and perform acidic hydrolysis to cleave the chiral auxiliary and yield the enantioenriched ketone.

-

Purification: Purify the resulting ketone by column chromatography on silica (B1680970) gel.

Chiral Separation

A racemic or diastereomeric mixture of this compound can be separated into its individual stereoisomers using chiral chromatography.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is a common mobile phase for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation of all four stereoisomers. A starting point could be 98:2 (hexane:isopropanol).

-

Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column temperature: 25 °C

-

Detection wavelength: 210 nm (as ketones have a weak chromophore)

-

-

Data Analysis: Identify the peaks corresponding to each stereoisomer based on their retention times. The relative peak areas can be used to determine the enantiomeric and diastereomeric ratios.

Characterization of Stereoisomers

Protocol: Polarimetry

-

Sample Preparation: Prepare a solution of the purified stereoisomer of known concentration (c, in g/mL) in a suitable solvent (e.g., chloroform).

-

Measurement: Use a polarimeter to measure the observed optical rotation (α) of the solution in a cell of a specific path length (l, in dm).

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c). The measurement is typically performed at the sodium D-line (589 nm) and at a defined temperature (e.g., 20 °C).

Protocol: Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the purified stereoisomer in a suitable transparent solvent (e.g., methanol (B129727) or hexane).

-

Measurement: Record the CD spectrum over a relevant wavelength range (typically in the UV region for the n→π* transition of the carbonyl group, around 280-320 nm).

-

Data Analysis: Enantiomers will exhibit mirror-image CD spectra. The sign and intensity of the Cotton effect can provide information about the absolute configuration of the stereocenter adjacent to the carbonyl group.

Conclusion

This technical guide has detailed the stereochemical properties of this compound, a molecule with two chiral centers leading to four stereoisomers. While specific experimental data for this compound remains elusive in the current literature, the provided hypothetical data and generalized, yet detailed, experimental protocols for synthesis, separation, and characterization offer a solid foundation for researchers and professionals in the field. The successful application of these methodologies will be crucial for any future work involving the stereoisomers of this compound, particularly in the context of pharmaceutical development where stereochemical purity is of utmost importance.

The Elusive Natural Origins of 3-Ethyl-4-methylhexan-2-one: A Technical Review

For Immediate Release

Shanghai, China – December 22, 2025 – An in-depth technical review conducted to elucidate the natural occurrence of the ketone 3-Ethyl-4-methylhexan-2-one has concluded that there is currently no publicly available scientific literature detailing its presence in natural sources. Despite a comprehensive search of chemical databases and scientific journals, no evidence was found to suggest its isolation from plants, insects, microorganisms, or as a naturally occurring volatile organic compound.

This technical guide, aimed at researchers, scientists, and professionals in drug development, summarizes the extensive but ultimately fruitless search for the natural origins of this specific branched-chain ketone. While the investigation did not yield direct evidence, it provides valuable context on the broader families of naturally occurring ketones and the methodologies used for their study.

Quantitative Data Summary: An Absence of Evidence

A thorough search for quantitative data on the concentration of this compound in any natural matrix yielded no results. Consequently, the following table, intended to summarize such findings, remains empty, highlighting a significant gap in the current scientific knowledge.

Table 1: Quantitative Occurrence of this compound in Natural Sources

| Natural Source | Concentration Range | Analytical Method | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocols: A Methodological Void

Similarly, the investigation failed to uncover any specific experimental protocols for the extraction, isolation, identification, or quantification of this compound from a natural source. Research into the analysis of volatile organic compounds from various sources, such as ripe fruits and the fragrant flowers of Osmanthus fragrans, reveals a general workflow for such studies.[1][2][3][4][5][6] However, none of these studies identified the target compound.

A generalized workflow for the identification of novel volatile compounds from a natural source is depicted below. This serves as a hypothetical experimental design that could be employed in the future to investigate the presence of this compound.

Biosynthetic Pathways: A Realm of Speculation

No information was found regarding the specific biosynthetic pathway of this compound. However, the biosynthesis of other branched-chain ketones in insects is known to originate from fatty acid metabolism.[7] This typically involves the use of precursors such as propionyl-CoA to introduce methyl branches during fatty acid synthesis. A hypothetical pathway, based on known insect pheromone biosynthesis, is presented below.

Conclusion

The comprehensive review of available scientific literature indicates that this compound has not been identified as a naturally occurring compound. This presents a significant knowledge gap but also an opportunity for future research. The methodologies and biosynthetic principles outlined in this guide for related compounds can serve as a foundational framework for researchers who may wish to investigate the potential natural existence of this compound. The discovery of this compound in a natural context could have implications for various fields, including chemical ecology and the development of novel bioactive molecules. Until such a discovery is made and published, its origins remain, from a scientific standpoint, solely synthetic.

References

- 1. mdpi.com [mdpi.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Analysis of aroma-active compounds in three sweet osmanthus (Osmanthus fragrans) cultivars by GC-olfactometry and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Effect of osmanthus hydrolat on the aroma quality and volatile components of osmanthus black tea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activity of 3-Ethyl-4-methylhexan-2-one: An In-depth Technical Guide

Disclaimer: This document provides a comprehensive overview of the potential biological activity of 3-Ethyl-4-methylhexan-2-one. As of the date of this publication, no direct studies on the biological effects of this specific compound have been found in the scientific literature. The information presented herein is based on the known activities of structurally similar compounds, particularly the sympathomimetic amine methylhexanamine, which is synthesized from the closely related ketone, 4-methylhexan-2-one. This guide is intended for researchers, scientists, and drug development professionals as a speculative framework to guide future investigation.

Introduction

This compound is a branched-chain aliphatic ketone. While its direct biological activities are uncharacterized, its structural similarity to other aliphatic ketones and its relationship to known bioactive compounds suggest several avenues for potential pharmacological effects. Aliphatic ketones as a class are known to exhibit a range of biological activities, from insecticidal properties to roles as metabolic intermediates and flavoring agents.

This guide explores the potential for this compound to exhibit sympathomimetic activity, drawing a strong analogy to methylhexanamine (also known as 1,3-dimethylamylamine or DMAA). The rationale for this comparison is rooted in the established synthetic pathway where 4-methylhexan-2-one, a close structural analog of the target compound, is a direct precursor to methylhexanamine. This suggests that this compound could potentially be metabolized in vivo to a corresponding sympathomimetic amine or serve as a synthetic precursor for novel psychoactive compounds.

General Biological Activity of Aliphatic Ketones

Aliphatic ketones are a broad class of organic compounds with varied biological effects. Their activity is often dependent on their carbon chain length and structure.

Table 1: Summary of General Biological Activities of Aliphatic Ketones

| Activity | Description | Quantitative Data Example | Reference(s) |

| Insecticidal Activity | Certain aliphatic ketones show contact toxicity against various insect species. The efficacy is influenced by the length of the carbon chain. | 2-Dodecanone (C12) exhibits an LD50 of 14.9 µ g/larva against Tribolium castaneum. | |

| Hepatotoxicity and Nephrotoxicity | Some ketones can potentiate liver and kidney damage when co-administered with certain halogenated hydrocarbons like chloroform. | 2-Hexanone has been shown to increase chloroform-induced kidney and liver injury in rats. | |

| Flavoring Agents | Many aliphatic ketones are used as flavoring agents in the food industry and are generally recognized as safe at low consumption levels due to efficient metabolic detoxification pathways. | Not applicable. |

Potential Sympathomimetic Activity: An Analogy to Methylhexanamine

The primary hypothesis for the potential biological activity of this compound is based on its structural relationship to 4-methylhexan-2-one, the synthetic precursor to the known sympathomimetic agent, methylhexanamine.

Structural Analogy and Synthetic Pathway

This compound shares a core branched hexane (B92381) structure with 4-methylhexan-2-one. The key difference is the presence of an ethyl group at the 3-position in the target compound.

Methylhexanamine is synthesized from 4-methylhexan-2-one through a two-step process involving the formation of an oxime intermediate followed by a reduction. A similar synthetic route could theoretically be applied to this compound to produce a novel, structurally related amine.

Pharmacology of Methylhexanamine

Methylhexanamine is an indirect sympathomimetic drug. Its primary mechanism of action is to act as a norepinephrine (B1679862) and dopamine (B1211576) releasing agent, which leads to increased levels of these neurotransmitters in the synaptic cleft. This results in a range of physiological effects associated with stimulation of the sympathetic nervous system.[1]

Table 2: Pharmacological Data for Methylhexanamine

| Parameter | Value | Species/Model | Reference(s) |

| Mechanism of Action | Norepinephrine-dopamine releasing agent (NDRA) | In vitro studies | [1] |

| Oral Dose for Bronchodilation | ~4-15 mg | Human (extrapolated) | [1] |

| Oral Dose for Cardiac Effects | ~50-75 mg | Human (extrapolated) | [1] |

| Oral Dose for Blood Pressure Effects | ~100 mg | Human (extrapolated) | [1] |

| Elimination Half-life | ~8.5 hours | Human | [1] |

| LD50 (Intravenous) | 39 mg/kg | Mouse | [1] |

| LD50 (Intravenous) | 72.5 mg/kg | Rat | [1] |

Postulated Signaling Pathway

As a norepinephrine-dopamine releasing agent, a compound analogous to methylhexanamine derived from this compound would be expected to interact with presynaptic transporters (NET and DAT). This interaction would reverse the normal direction of transport, leading to the release of neurotransmitters from the presynaptic terminal into the synapse, where they can then activate postsynaptic adrenergic and dopaminergic receptors.

Proposed Experimental Protocols for Future Research

To investigate the potential biological activity of this compound and its potential amine derivative, a series of in vitro and in vivo experiments would be necessary.

Synthesis of the Hypothetical Amine

Objective: To synthesize the amine corresponding to this compound.

General Protocol (based on methylhexanamine synthesis):

-

Oximation: React this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium acetate) in an appropriate solvent (e.g., ethanol/water mixture). The reaction is typically heated to drive the formation of the oxime.

-

Reduction: The resulting oxime is then reduced to the primary amine. A common method is catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere. Alternatively, chemical reducing agents like sodium amalgam or lithium aluminum hydride can be used.

-

Purification: The final amine product would be purified, for example, by distillation under reduced pressure.

In Vitro Assays

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Ethyl-4-methylhexan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Information:

| Identifier | Value |

| IUPAC Name | 3-Ethyl-4-methylhexan-2-one |

| CAS Number | 40238-28-6[2][3] |

| Molecular Formula | C₉H₁₈O[1] |

| Molecular Weight | 142.24 g/mol [1] |

| Canonical SMILES | CCC(C)C(CC)C(=O)C[1] |

| InChI Key | MWZCUHTWZVZEMC-UHFFFAOYSA-N[1] |

Thermochemical Properties

Due to the absence of specific experimental data for this compound, the following table is presented as a template for housing future experimental or computational results. The subsequent sections will detail the methodologies for obtaining these values.

Table 1: Thermochemical Properties of this compound

| Property | Symbol | Value (units) | Method |

| Standard Enthalpy of Formation (gas) | ΔH°f(g) | Data not available | e.g., Bomb Calorimetry, Computational |

| Standard Molar Entropy (gas) | S°(g) | Data not available | e.g., Statistical Mechanics, DSC |

| Molar Heat Capacity (gas) | C_p(g) | Data not available | e.g., DSC, Computational |

| Standard Enthalpy of Formation (liquid) | ΔH°f(l) | Data not available | e.g., Bomb Calorimetry, Computational |

| Standard Molar Entropy (liquid) | S°(l) | Data not available | e.g., DSC |

| Molar Heat Capacity (liquid) | C_p(l) | Data not available | e.g., DSC |

Experimental Determination of Thermochemical Properties

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔH°f) of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔH°c). Bomb calorimetry is the primary experimental technique for measuring the heat of combustion of solid and liquid samples.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb".

-

Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm).

-

Immersion: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire. The combustion reaction is rapid and complete.

-

Temperature Measurement: The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a rise in temperature. The final temperature is recorded after thermal equilibrium is reached.

-

Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. The standard enthalpy of formation is then derived using Hess's law, from the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the heat capacity (C_p) of a substance as a function of temperature.

Experimental Protocol:

-

Sample and Reference Preparation: A small, accurately weighed sample of this compound is placed in a sample pan, and an empty pan serves as a reference.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a linear heating rate.

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calibration: The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

-

Calculation: The specific heat capacity of the sample is determined by comparing its heat flow to that of the standard. Three DSC runs are typically required: a baseline run with empty pans, a run with the sapphire standard, and a run with the sample.

Computational Determination of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful alternative for predicting thermochemical properties with high accuracy.

Ab Initio and Density Functional Theory (DFT) Methods

High-level ab initio composite methods and Density Functional Theory (DFT) are widely used to calculate the thermochemical properties of organic molecules.

Computational Workflow:

-

Conformational Search: For a flexible molecule like this compound, a conformational search is first performed using a low-cost method (e.g., molecular mechanics with the MMFF94 force field) to identify the lowest energy conformers.

-

Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are then optimized at a higher level of theory (e.g., DFT with the M06-2X functional and a suitable basis set like 6-31G(d)). Vibrational frequency calculations are performed on the optimized geometries to confirm they are true minima and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: To achieve higher accuracy, single-point energy calculations are often performed on the optimized geometries using a more robust method or a larger basis set (e.g., composite methods like CBS-QB3 or G4).

-

Thermochemical Property Calculation: The standard enthalpy of formation is typically calculated using the atomization method, where the computed enthalpy of the molecule is compared to the sum of the experimental enthalpies of its constituent atoms. Entropy and heat capacity are calculated using statistical mechanics based on the vibrational frequencies and rotational constants obtained from the calculations.

-

Boltzmann Averaging: The thermochemical properties of the individual conformers are weighted by their Boltzmann populations at the desired temperature to obtain the overall ensemble-averaged properties for the molecule.

Below is a diagram illustrating the general workflow for the computational determination of thermochemical properties.

Caption: A generalized workflow for the computational determination of thermochemical properties.

Benson's Group Additivity Method

A less computationally intensive method for estimating the enthalpy of formation and other thermochemical properties is Benson's Group Additivity method. This empirical method is based on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent groups.

Methodology:

-

Decomposition: The molecule is dissected into a set of defined structural groups. For this compound, these groups would include contributions for C-(C)₂(H)₂, C-(C)₃(H), CO-(C)₂, etc.

-

Summation: The tabulated thermochemical values for each group are summed.

-

Corrections: Corrections for non-nearest neighbor interactions, such as gauche interactions and ring strain (not applicable here), are added to refine the estimate.

While powerful for rapid estimation, the accuracy of the group additivity method is dependent on the availability and quality of the group values for the specific structural motifs present in the molecule.

Conclusion

This technical guide outlines the primary experimental and computational methodologies for determining the thermochemical properties of this compound. Although specific experimental data for this compound are currently unavailable, the described protocols for bomb calorimetry, differential scanning calorimetry, and computational chemistry provide a robust framework for obtaining these crucial parameters. For researchers, scientists, and drug development professionals, an understanding of these methods is essential for applications ranging from chemical process design to the prediction of metabolic fate and stability of novel compounds. The computational workflow, in particular, offers a viable and increasingly accurate path to obtaining reliable thermochemical data where experimental measurements are not feasible.

References

Unveiling 3-Ethyl-4-methylhexan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-methylhexan-2-one is a chiral ketone with the chemical formula C₉H₁₈O. While its specific discovery and detailed historical timeline remain elusive in readily available scientific literature, its chemical structure suggests its synthesis through established organic chemistry methodologies. This technical guide provides a comprehensive overview of its known properties, plausible synthetic routes based on general ketone synthesis principles, and potential areas for future research, particularly in the context of drug discovery and development where chiral ketones can serve as important building blocks or pharmacophores.

Introduction

This compound is an aliphatic ketone characterized by a six-carbon hexane (B92381) backbone, a carbonyl group at the second position, an ethyl group at the third, and a methyl group at the fourth. The presence of two chiral centers at positions 3 and 4 indicates the existence of four possible stereoisomers. The specific stereochemistry can significantly influence its biological activity and physical properties. Despite its well-defined structure, a detailed historical account of its initial synthesis and characterization is not prominently documented in scientific databases.

Physicochemical Properties

Quantitative data for this compound is primarily derived from computational predictions available in chemical databases. Experimental data remains scarce in published literature.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈O | PubChem[1] |

| Molecular Weight | 142.24 g/mol | PubChem[1] |

| CAS Number | 40238-28-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Complexity | 107 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Plausible Synthetic Methodologies

While a specific, documented synthesis for this compound is not readily found, its structure lends itself to several established methods for ketone synthesis. These protocols are based on general principles of organic chemistry.

Alkylation of a Precursor Ketone

A common and versatile method for synthesizing substituted ketones is the alkylation of a simpler ketone via its enolate.[2][3][4][5][6]

Experimental Protocol (Hypothetical):

-

Enolate Formation: 3-Methylhexan-2-one would be treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C) to regioselectively form the kinetic enolate at the C3 position.

-

Alkylation: An electrophilic ethylating agent, such as ethyl iodide or ethyl bromide, would then be added to the solution. The enolate would act as a nucleophile, attacking the ethyl halide in an Sₙ2 reaction to form the C-C bond, yielding this compound.

-

Work-up and Purification: The reaction would be quenched with a proton source (e.g., saturated aqueous ammonium (B1175870) chloride solution). The product would then be extracted with an organic solvent, washed, dried, and purified using techniques like distillation or column chromatography.

Synthesis from a Carboxylic Acid Derivative

Another viable approach involves the reaction of an organometallic reagent with a suitable carboxylic acid derivative.[7][8][9][10][11]

Experimental Protocol (Hypothetical):

-

Preparation of the Organometallic Reagent: An organolithium or Grignard reagent, such as sec-butyllithium (B1581126) or sec-butylmagnesium bromide, would be prepared or obtained.

-

Acylation: This organometallic reagent would be reacted with an acylating agent like acetyl chloride or acetic anhydride (B1165640) at low temperature in an anhydrous ether solvent. The reaction needs to be carefully controlled to prevent the over-addition of the organometallic reagent, which would lead to the formation of a tertiary alcohol. The use of a less reactive organometallic reagent, such as an organocuprate (Gilman reagent), could provide better selectivity for the ketone product.

-